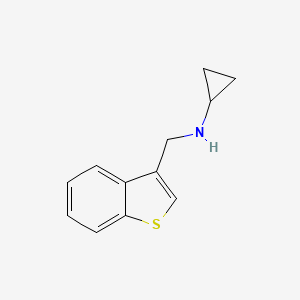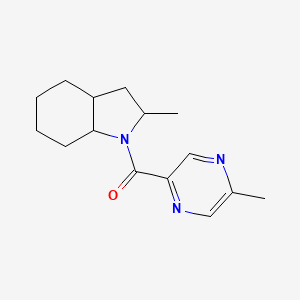![molecular formula C12H11ClN2O2S B7563327 3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B7563327.png)
3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-methylpyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrolidine derivative that contains a benzoxazole ring and a thiol group. The molecular formula of this compound is C13H12ClNOS, and its molecular weight is 269.76 g/mol.
Wirkmechanismus
The mechanism of action of 3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-methylpyrrolidin-2-one is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by inhibiting certain enzymes or signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-methylpyrrolidin-2-one exhibits a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It also exhibits anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to have anti-viral effects against certain viruses, including influenza and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-methylpyrrolidin-2-one in lab experiments is its potent pharmacological activity. This makes it a useful tool for investigating the mechanisms of action of various enzymes and signaling pathways. However, one of the limitations of using this compound is its potential toxicity. Careful handling and proper safety precautions must be taken when working with this compound.
Zukünftige Richtungen
There are several potential future directions for research involving 3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-methylpyrrolidin-2-one. One area of interest is in the development of new drugs based on the molecular scaffold of this compound. Researchers are also investigating the potential use of this compound in the treatment of various diseases, including cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-methylpyrrolidin-2-one involves the reaction of 2-amino-5-chlorobenzoxazole with 2-chloroacetyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with sodium hydride and 1-methylpyrrolidin-2-one to obtain the final product. This method has been optimized to achieve high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-methylpyrrolidin-2-one has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the development of new drugs. This compound has been found to exhibit potent pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has also been investigated for its potential use as a scaffold for the design of new drugs.
Eigenschaften
IUPAC Name |
3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-15-5-4-10(11(15)16)18-12-14-8-6-7(13)2-3-9(8)17-12/h2-3,6,10H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPNIYFNUISJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)SC2=NC3=C(O2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-methylpyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B7563257.png)
![N-cyclohexyl-2-[5-(3-fluorophenyl)tetrazol-2-yl]-N-methylpropanamide](/img/structure/B7563265.png)
![1-(4-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7563284.png)
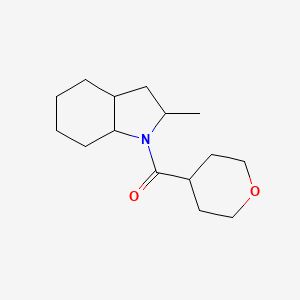
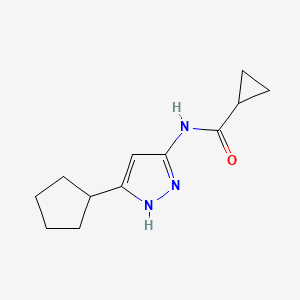
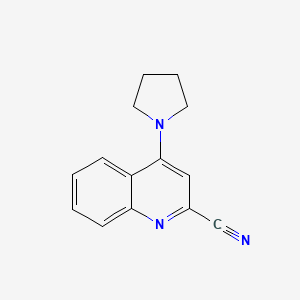
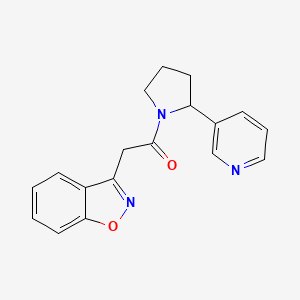
![N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide](/img/structure/B7563329.png)
![N-[1-(4-fluorophenyl)ethyl]-N-methylpyrazine-2-carboxamide](/img/structure/B7563336.png)
![1-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7563343.png)
![N-methyl-N-[2-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B7563346.png)
